2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal
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Overview
Description
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal is a chemical compound with a complex structure that includes multiple methyl groups and a cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of Amberlyst-15 resin as a catalyst in the reaction of linalool . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve halogenation or alkylation using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A structurally similar compound with a cyclohexene ring and multiple methyl groups.
α-Bergamotene: Another related compound with a similar cyclohexene structure.
Uniqueness
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal is unique due to its specific arrangement of methyl groups and the presence of a trienal moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
53892-71-0 |
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Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-2,4,6-trienal |
InChI |
InChI=1S/C19H28O/c1-15(8-6-9-16(2)14-20)11-12-18-17(3)10-7-13-19(18,4)5/h6,8-9,11,14H,7,10,12-13H2,1-5H3 |
InChI Key |
QZDNGQHXXIMLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=C(C)C=O |
Origin of Product |
United States |
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